molecular formula C13H21N3 B1489527 Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine CAS No. 1007869-49-9

Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine

Cat. No.: B1489527
CAS No.: 1007869-49-9
M. Wt: 219.33 g/mol
InChI Key: ILTZZZSSHMENHM-UHFFFAOYSA-N
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Description

Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-14-7-2-12-5-10-16(11-6-12)13-3-8-15-9-4-13/h3-4,8-9,12,14H,2,5-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTZZZSSHMENHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Benzyl-N-methyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine (1.4 g, 3.63 mmol, 1 eq) was dissolved in MeOH (20 ml) and degassed for 30 min with nitrogen. 20% Pd—(OH)2 (200 mg) was added and hydrogenation was carried out for 2 h at RT under balloon pressure (H2). After monitoring by thin-layer chromatography, the reaction mixture was filtered off over Celite and washed with MeOH (3×25 ml), and the filtrate was concentrated under reduced pressure. Yield: 30% (240 mg, 1.09 mmol).
Name
N-Benzyl-N-methyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(2.00 g, 8.76 mmol), 4-chloropyridine hydrochloride (1.31 g, 8.76 mmol) and TEA (2.44 ml, 17.55 mmol) were in i-PrOH (10 ml) and heated in the microwave for 2 h at 120° C. The solvent was removed under vacuum. The product was purified by column chromatography (silica gel, DCM/(7 M NH3 in MeOH, 99:1→98:2→95:5). 2. The reaction was performed under an argon atmosphere. The amine from stage 1 (1.87 g, 4.56 mmol) was dissolved in dry THF (75 ml) and cooled to 0° C. A solution of LAH (2.4 M in THF, 7.6 ml, 18.25 mmol) was added dropwise. On completion of the addition the mixture was heated to 60° C. After a reaction time of 4.5 h the mixture was cooled to RT and stirred overnight at RT. Na2SO4.10H2O was added to the reaction solution until no further H2 evolution could be detected. The viscous solution was dried by adding Na2SO4 and filtered after approximately 30 min. The residue was rewashed with THF. The combined filtrates were concentrated to dryness and the crude product obtained was purified by column chromatography.
Name
4-chloropyridine hydrochloride
Quantity
1.31 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
1.87 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 2
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 3
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 4
Reactant of Route 4
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 5
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine
Reactant of Route 6
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine

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